2-(3-Methyloxetan-3-YL)ethanamine
Overview
Description
2-(3-Methyloxetan-3-YL)ethanamine is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an ethanamine group
Preparation Methods
The synthesis of 2-(3-Methyloxetan-3-YL)ethanamine can be achieved through several methodsFor example, the synthesis can start with the preparation of 3-methyloxetan-3-ylmethanol, which is then converted to the desired amine through amination reactions . Industrial production methods often involve optimizing these reactions to achieve high yields and scalability.
Chemical Reactions Analysis
2-(3-Methyloxetan-3-YL)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can lead to the formation of different products depending on the reagents and conditions used . Common reagents for these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include ketones, alcohols, and amines.
Scientific Research Applications
2-(3-Methyloxetan-3-YL)ethanamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as a pharmaceutical intermediate and its role in drug discovery . The compound’s unique structure makes it a valuable tool for studying the reactivity and properties of oxetane-containing molecules.
Mechanism of Action
The mechanism of action of 2-(3-Methyloxetan-3-YL)ethanamine involves its interaction with molecular targets and pathways in biological systems. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
2-(3-Methyloxetan-3-YL)ethanamine can be compared with other similar compounds, such as (3-methyloxetan-3-yl)methanamine . While both compounds contain the oxetane ring, the presence of different substituents can lead to variations in their chemical reactivity and biological activity. The unique combination of the oxetane ring and the ethanamine group in this compound distinguishes it from other related compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
2-(3-methyloxetan-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2-3-7)4-8-5-6/h2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGBTLXVSKJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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